molecular formula C15H13ClN4S B12152408 3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine

3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12152408
M. Wt: 316.8 g/mol
InChI Key: STDBRNKKDYJMKZ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a phenylmethylthio group, and an amine group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Attachment of the Phenylmethylthio Group: The phenylmethylthio group can be attached through a thiolation reaction using benzyl mercaptan and a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, hydrochloric acid, organic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Interaction with Receptors: Binding to cellular receptors and modulating their activity.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1,2,4-triazole: Lacks the phenylmethylthio group.

    5-(Phenylmethylthio)-1,2,4-triazole: Lacks the chlorophenyl group.

    4-Amino-3-(2-chlorophenyl)-1,2,4-triazole: Lacks the phenylmethylthio group.

Uniqueness

3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both the chlorophenyl and phenylmethylthio groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C15H13ClN4S

Molecular Weight

316.8 g/mol

IUPAC Name

3-benzylsulfanyl-5-(2-chlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H13ClN4S/c16-13-9-5-4-8-12(13)14-18-19-15(20(14)17)21-10-11-6-2-1-3-7-11/h1-9H,10,17H2

InChI Key

STDBRNKKDYJMKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3Cl

Origin of Product

United States

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